1,8-Bis(dimethylamino)naphthalene

Descripción general

Descripción

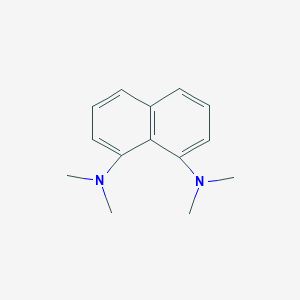

1,8-Bis(dimethylamino)naphthalene (DMAN), commonly known as the "proton sponge," is a bicyclic organic compound with the molecular formula C₁₄H₁₈N₂ and a molar mass of 214.31 g/mol . First synthesized by Alder et al. in 1968, DMAN is renowned for its exceptional basicity (pKa = 12.34 in water) and unique intramolecular hydrogen-bonding (IHB) network . The molecule features two dimethylamino groups at the 1,8-positions of a naphthalene backbone, creating steric and electronic constraints that stabilize its protonated form via a low-barrier hydrogen bond (LBHB) between the two nitrogen atoms (N···N distance: 2.522–2.621 Å) .

DMAN's proton affinity (PA) is attributed to the synergistic effects of steric shielding by methyl groups and resonance stabilization of the conjugate acid. This results in high thermodynamic basicity but relatively slow protonation kinetics . It has been widely used in organic synthesis, materials science (e.g., pseudo-perovskite thin films), and as a ligand in coordination chemistry .

Métodos De Preparación

Synthesis of 1,8-Diaminonaphthalene: The Key Precursor

The synthesis of 1,8-bis(dimethylamino)naphthalene invariably begins with the preparation of its precursor, 1,8-diaminonaphthalene. Two primary routes dominate the literature: catalytic reduction of dinitronaphthalene and industrial-scale hydrazine-mediated reduction .

Catalytic Reduction of 1,8-Dinitronaphthalene

Traditional laboratory methods involve the hydrogenation of 1,8-dinitronaphthalene using catalysts such as palladium on carbon (Pd/C) or Raney nickel under high-pressure hydrogen gas. This method typically achieves yields of 80–90% but faces challenges in scalability due to the explosive nature of nitro compounds and the cost of catalysts .

Industrial-Scale Hydrazine-Mediated Reduction

A patented industrial method (CN103664645A) bypasses these limitations by employing hydrazine hydrate as a reducing agent in the presence of a catalyst (e.g., iron or copper salts) and polar solvents like dimethylformamide (DMF) . The process involves:

-

Heating a mixture of 1,8-dinitronaphthalene, hydrazine hydrate, and catalyst to 75–90°C for 3–8 hours.

-

Cooling, filtration, and solvent recovery via减压蒸馏 (reduced-pressure distillation).

-

Purification through water washing and rectification to achieve ≥99.5% purity .

Table 1: Industrial Process Parameters for 1,8-Diaminonaphthalene Synthesis

| Parameter | Value/Range |

|---|---|

| Reaction Temperature | 75–90°C |

| Reaction Time | 3–8 hours |

| Catalyst | Fe/Cu salts |

| Solvent | DMF or аналоги |

| Yield | 85–92% |

| Final Purity | ≥99.5% |

This method significantly reduces hazardous intermediates and improves scalability, making it the preferred route for bulk production .

Dimethylation of 1,8-Diaminonaphthalene

The conversion of 1,8-diaminonaphthalene to this compound involves exhaustive N-methylation , typically achieved through two approaches: alkoxycarbonylmethylation and direct alkylation with methyl halides .

Alkylation with Methyl Halides

The most widely used method involves reacting 1,8-diaminonaphthalene with methyl iodide or dimethyl sulfate in the presence of a strong base (e.g., KOH or NaH) in polar aprotic solvents like hexamethylphosphoramide (HMPA) or DMF . Key steps include:

-

Dissolving the diamine in HMPA at 60–80°C.

-

Gradual addition of methyl iodide (2.2 equivalents) over 2–4 hours.

-

Prolonged stirring (12–24 hours) to ensure complete quaternization.

Table 2: Optimized Conditions for Dimethylation

| Condition | Value |

|---|---|

| Methylating Agent | CH₃I or (CH₃O)₂SO₂ |

| Base | KOH/NaH |

| Solvent | HMPA/DMF |

| Temperature | 60–80°C |

| Reaction Time | 12–24 hours |

| Yield | 95–99% |

This method produces high-purity this compound but requires careful handling of toxic solvents like HMPA .

Alternative: Partial Demethylation of Higher Alkylated Derivatives

An unconventional route involves the partial demethylation of tetraalkylated proton sponge derivatives (e.g., N,N,N′,N′-tetraethyl-1,8-diaminonaphthalene) using HBr–KI–DMF systems . While primarily used for synthesizing mixed alkyl derivatives, this method demonstrates the reversibility of alkylation under acidic conditions:

4\text{-Sponge} + \text{HBr} \rightarrow \text{R}3\text{-Sponge}^+ + \text{RBr}

The reaction proceeds via a protonation-elimination mechanism, enabling the selective removal of alkyl groups .

Mechanistic Insights and Challenges

Kinetics of Methylation

Studies reveal that methylation proceeds via an Sₙ2 mechanism , with the steric bulk of the naphthalene backbone slowing the reaction compared to linear diamines . The use of HMPA enhances reactivity by stabilizing transition states through strong solvation of counterions .

Industrial Challenges

-

Solvent Toxicity : HMPA’s carcinogenicity necessitates substitution with greener solvents like ionic liquids.

-

Byproduct Formation : Over-alkylation can produce tetra-methylated byproducts, requiring precise stoichiometric control .

-

Energy Intensity : High-temperature rectification steps account for 60–70% of production costs in industrial settings .

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Lab-Scale Alkylation | 95–99% | >98% | Low | High |

| Industrial Hydrazine | 85–92% | ≥99.5% | High | Moderate |

| Partial Demethylation | 26–45% | 90–95% | Low | High |

Análisis De Reacciones Químicas

1,8-Bis(dimethylamino)naphthalene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions, although it is not commonly used for such reactions due to its high basicity.

Reduction: It is relatively stable and does not easily undergo reduction.

Substitution: The compound can participate in substitution reactions, particularly in the presence of strong electrophiles.

Complex Formation: It exhibits a high affinity for boron and can displace hydride from borane to form a boronium–borohydride ion pair.

Aplicaciones Científicas De Investigación

Protonation Studies

DMAN has been extensively studied for its protonation behavior in various solvents, particularly acetonitrile. Research indicates that DMAN can interact with N–H proton donors to form protonated species. The degree of protonation can be monitored through Fourier-transform infrared (FTIR) spectroscopy, which reveals characteristic bands associated with the protonated forms .

Key Findings:

- Protonation leads to the formation of homoconjugated anions, which play a crucial role in ionic equilibria.

- FTIR spectra show significant changes in the intensity of Bohlmann bands correlating with the degree of protonation.

Spectroscopic Investigations

DMAN has been utilized in various spectroscopic studies to understand molecular interactions and dynamics. Incoherent inelastic neutron scattering (IINS) and infrared spectroscopy have been employed to investigate the vibrational properties of DMAN and its complexes .

Applications:

- Spectroscopic techniques have provided insights into hydrogen bonding dynamics within DMAN complexes.

- The analysis of vibrational spectra helps elucidate molecular symmetry and interactions with anions like HSO₄⁻.

Charge Density Studies

The complex formation between DMAN and various acids has been studied using charge density distribution analysis. This research demonstrates how DMAN interacts with different ionic species, influencing its chemical reactivity .

Implications:

- Understanding charge distributions aids in predicting the behavior of DMAN in chemical reactions and material applications.

- It provides a foundation for developing new materials based on DMAN derivatives.

Hybrid Material Development

DMAN has been investigated as a component in hybrid materials due to its unique electronic properties. Its ability to form stable complexes makes it suitable for applications in sensors and electronic devices .

Case Study:

- A recent study highlighted the use of DMAN in creating a hybrid base material that exhibits enhanced conductivity and stability, making it ideal for electronic applications.

Photophysical Properties

Research has shown that DMAN exhibits interesting photophysical properties, such as fluorescence, which can be harnessed in optoelectronic devices . The ability to tune these properties through chemical modification opens new avenues for research.

Applications:

- DMAN derivatives are being explored for use in organic light-emitting diodes (OLEDs) due to their favorable emission characteristics.

- Their photostability makes them candidates for long-lasting optical devices.

Data Summary Table

| Application Area | Key Findings / Techniques Used | Implications |

|---|---|---|

| Protonation Studies | FTIR spectroscopy; formation of homoconjugated anions | Insights into ionic equilibria |

| Spectroscopic Investigations | IINS; vibrational spectra analysis | Understanding hydrogen bonding dynamics |

| Charge Density Studies | Charge density distribution analysis | Predicting chemical reactivity |

| Hybrid Material Development | Development of conductive hybrid materials | Applications in sensors and electronics |

| Photophysical Properties | Fluorescence characteristics | Potential use in OLEDs and optical devices |

Mecanismo De Acción

The mechanism of action of 1,8-Bis(dimethylamino)naphthalene involves its high basicity and ability to act as a proton sponge. The compound can absorb protons slowly, which is attributed to the relief of strain upon protonation and the strong interaction between the nitrogen lone pairs . This unique mechanism allows it to act as an effective base in various chemical reactions, particularly those requiring selective proton absorption .

Comparación Con Compuestos Similares

Structural and Basicity Comparisons

The table below compares DMAN with structurally related superbases, emphasizing substituent effects on basicity and hydrogen-bonding dynamics:

Key Insights

Basicity Enhancement via Substituent Modification: Replacing dimethylamino groups in DMAN with phosphazene (HMPN) or guanidino (TGMN) groups significantly increases basicity. For example, HMPN’s pK(BH⁺) in MeCN (29.9) surpasses DMAN’s by ~17.6 units due to delocalized electron density and stronger IHB cooperativity . Verkade's superbase (a phosphazane cage) exceeds DMAN’s basicity by leveraging hyperconjugation and steric protection, though it lacks the naphthalene backbone .

Hydrogen-Bonding Dynamics :

- DMAN’s symmetric LBHB (N···N: 2.52–2.62 Å) enables proton delocalization, as evidenced by IR (500–600 cm⁻¹ absorption) and solid-state ¹⁵N NMR .

- In contrast, HMPN’s conjugate acid forms an asymmetric IHB (N···N: 2.84 Å), reducing resonance stabilization but enhancing proton affinity through phosphazene group electron donation .

Kinetic vs.

Actividad Biológica

1,8-Bis(dimethylamino)naphthalene (DMAN), commonly referred to as a "proton sponge," is a compound known for its unique biological and chemical properties. This article delves into the biological activity of DMAN, focusing on its structural characteristics, proton affinity, and potential applications in various fields, including medicinal chemistry and organic synthesis.

Structural Characteristics

DMAN is characterized by two dimethylamino groups attached to the naphthalene ring at the 1 and 8 positions. This arrangement allows for the formation of intramolecular hydrogen bonds, which significantly influence its basicity and reactivity. The compound exhibits a high basicity (pKa ≈ 12.1 in water) due to the stabilization of the protonated form through low-barrier hydrogen bonds (LBHB) . The presence of these hydrogen bonds facilitates rapid proton transfer processes, making DMAN a subject of interest in studies related to proton transfer in biological systems.

Proton Affinity and Basicity

DMAN's exceptional proton affinity arises from its bidentate coordination capability, where both dimethylamino groups can engage in hydrogen bonding with protons. This property categorizes DMAN as a strong organic base, with its basicity comparable to that of amidine amino acids like arginine . The compound's basicity is crucial for its role in various chemical reactions, including deprotonation processes that are fundamental in organic synthesis.

Medicinal Chemistry

Research has shown that DMAN can act as a potent catalyst in various organic transformations. Its ability to facilitate deprotonation reactions makes it valuable in synthesizing complex organic molecules. For example, DMAN has been utilized in the synthesis of organoboron derivatives, which are important intermediates in medicinal chemistry .

Additionally, studies have indicated that DMAN derivatives exhibit antimicrobial properties. For instance, certain derivatives have shown significant activity against bacterial strains, highlighting their potential as therapeutic agents .

Case Studies and Research Findings

- Proton Sponge Properties : A study demonstrated that DMAN's structure allows for efficient proton transfer, making it an ideal candidate for applications requiring rapid acid-base reactions .

- Antimicrobial Activity : In vitro assays have shown that specific DMAN derivatives possess notable antimicrobial activity against various pathogens, suggesting their potential use in developing new antibiotics .

- Hydrogen Bonding Studies : Research has focused on the nature of hydrogen bonds in DMAN and its derivatives. The formation of intramolecular hydrogen bonds has been linked to enhanced stability and reactivity in biological systems .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C12H16N2 |

| pKa (water) | 12.1 |

| Basicity | Strong |

| Solubility | Soluble in organic solvents |

| Antimicrobial Activity | Yes (varies by derivative) |

Q & A

Basic Research Questions

Q. How is the basicity of DMAN experimentally determined, and what factors contribute to its high pKa value?

The pKa of DMAN’s conjugate acid is measured using UV-Vis spectroscopy or potentiometric titration in acetonitrile (MeCN) or water. The high basicity (pKa 12.34 in water, 18.6 in MeCN) arises from:

- Steric strain relief upon protonation, which reduces repulsion between dimethylamino groups.

- Intramolecular hydrogen bonding (IHB) in the protonated form, stabilizing the cation .

Methodologically, ensure solvent purity to avoid proton interference, and validate results with computational methods like DFT to account for solvation effects .

Q. What synthetic strategies are used to prepare DMAN derivatives for enhanced basicity studies?

DMAN derivatives are synthesized via alkylation or substitution reactions. For example:

- Double alkylation of 1,8-diaminonaphthalene with methylating agents (e.g., CH₃I) yields DMAN.

- Phosphazene or guanidine substitutions (e.g., HMPN or TMGN) replace dimethylamino groups with bulkier, electron-donating moieties to amplify basicity .

Key steps include monitoring reaction kinetics (e.g., NMR for intermediate trapping) and characterizing products via X-ray crystallography .

Q. How is the structural integrity of DMAN complexes maintained in crystallographic studies despite weak intermolecular interactions?

DMAN salts (e.g., PSH⁺A⁻ complexes) rely on weak C–H···O bonds and π–π stacking to stabilize crystal lattices. For example:

- In PSH⁺OR⁻ (orotic acid salt), Z' > 8 indicates multiple ion pairs per asymmetric unit, stabilized by these interactions.

- Use low-temperature crystallography (100 K) to mitigate thermal motion and resolve disorder .

Advanced Research Questions

Q. How do superbasic derivatives like HMPN and TMGN surpass DMAN’s basicity, and what methodological challenges arise in their characterization?

- HMPN (pKa 29.9 in MeCN) combines phosphazene bases with DMAN’s naphthalene scaffold, enhancing proton affinity (PA ≈ 274 kcal/mol) via cooperative IHB and reduced steric hindrance .

- TMGN (pKa 25.1 in MeCN) uses tetramethylguanidino groups for sp²-nitrogen protonation, enabling faster proton transfer kinetics .

Challenges include: - Handling extreme hygroscopicity under inert atmospheres.

- Using time-resolved NMR or stopped-flow techniques to study rapid proton exchange .

Q. How can contradictions in crystallographic data for DMAN salts be resolved, particularly regarding disordered structures?

- Multi-conformer modeling accounts for rotational freedom of dimethylamino groups.

- High-resolution synchrotron data improves electron density maps for disordered regions (e.g., in PSH⁺VI⁻·MeOH, Z'' = 3).

- Pair distribution function (PDF) analysis supplements X-ray data to probe short-range order in amorphous phases .

Q. What role does DMAN play in polymerization reactions, and how does its "proton sponge" behavior influence reaction mechanisms?

DMAN neutralizes acidic impurities (e.g., residual HCl in N-carboxyanhydride polymerizations) to prevent chain termination. For example:

- In glycopolypeptide synthesis, DMAN scavenges HCl, enabling controlled NCA ring-opening polymerization.

Mechanistic studies use in situ FTIR or conductivity probes to monitor proton capture efficiency .

Q. How do theoretical methods (DFT, CPMD) explain the dynamic behavior of the intramolecular hydrogen bond in protonated DMAN?

- DFT calculations reveal asymmetric IHB in [DMANH]⁺, with proton delocalization between nitrogen atoms (N···H–N distance ≈ 1.8 Å).

- Car-Parrinello molecular dynamics (CPMD) simulations show proton hopping at >300 K, with activation energy barriers (~5 kcal/mol) consistent with experimental NMR line-broadening .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting pKa values for DMAN in similar solvents?

Discrepancies arise from:

- Solvent purity : Trace water in MeCN lowers apparent pKa.

- Ionic strength effects : Use a constant background electrolyte (e.g., 0.1 M Bu₄NPF₆) to standardize measurements.

- Reference electrode calibration : Validate against known buffers (e.g., quinhydrone in MeCN) .

Q. How do steric and electronic modifications in DMAN derivatives affect kinetic vs. thermodynamic basicity?

- Kinetic basicity (protonation rate) improves with less hindered nitrogen centers (e.g., TMGN vs. DMAN).

- Thermodynamic basicity (pKa) depends on IHB strength and resonance stabilization.

Compare using stopped-flow kinetics (for rates) and isothermal titration calorimetry (for ΔG) .

Q. Methodological Best Practices

Propiedades

IUPAC Name |

1-N,1-N,8-N,8-N-tetramethylnaphthalene-1,8-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2/c1-15(2)12-9-5-7-11-8-6-10-13(14(11)12)16(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJFNRSDCSTVPCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C(=CC=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10174807 | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale cream crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19299 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

31.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26727059 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

20734-58-1 | |

| Record name | Proton sponge | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020734581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,8-Bis(dimethylamino)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10174807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylnaphthalene-1,8-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.986 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-BIS(DIMETHYLAMINO)NAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S79D2P9H8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.